3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4O/c1-11-3-4-13(9-15(11)20)18(28)26-14-5-7-27(8-6-14)17-10-16(19(21,22)23)24-12(2)25-17/h3-4,9-10,14H,5-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMYANYZWGGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the fluorine and methyl groups: Electrophilic aromatic substitution reactions can be employed to introduce these substituents onto the benzamide core.
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under basic conditions.
Coupling of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is displaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the benzamide core to an amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring may also play a role in modulating the compound’s overall conformation and binding properties.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Trifluoromethyl Groups : The target compound’s 4-methyl group (electron-donating) contrasts with 7k’s 4-trifluoromethyl group (electron-withdrawing), which may reduce electrophilic interactions but improve metabolic stability .
- Bromo Substituents : Compound 5o’s 5-bromo-2-fluoro substitution correlates with exceptional antifungal activity (EC50 = 10.5 μg/mL), suggesting halogenation enhances target binding .
Pyrimidine Core and Linkage Modifications
Key Observations :
- Piperidine vs. Phenoxy Linkages: The target’s piperidinyl group may enhance membrane permeability compared to 5f’s phenoxy linkage, though the latter’s flexibility could improve binding to fungal enzymes .
- Side Chain Variations: ’s compound replaces benzamide with a propanamide-chlorophenyl chain, increasing molecular weight (426.9 vs.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Pyrimidine Core Formation : Condensation of guanidine derivatives with trifluoromethyl ketones under acidic conditions, followed by cyclization.
Piperidine Substitution : Reacting the pyrimidine core with piperidine derivatives (e.g., 4-piperidone) using bases like triethylamine to facilitate nucleophilic substitution .
Benzamide Coupling : Amide bond formation via coupling of the substituted piperidine-pyrimidine intermediate with 3-fluoro-4-methylbenzoyl chloride in anhydrous dichloromethane, catalyzed by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .
Key Parameters :
- Temperature control (<0°C for coupling reactions to prevent racemization).
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and fluorine signals at δ 110-120 ppm in ¹⁹F NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 466.15) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .
- Structural Analog Comparison : Benchmark against analogs (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) to identify structure-activity relationships (SAR) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from lysates of treated cancer cells .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX or BCL2) .
- In Vivo Validation : Xenograft models (e.g., NOD/SCID mice) with daily oral dosing (10–50 mg/kg) and tumor volume monitoring via caliper measurements .
Q. How can researchers optimize the compound’s pharmacokinetic properties for CNS penetration?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining target affinity.
- Blood-Brain Barrier (BBB) Assays : Parallel artificial membrane permeability assay (PAMPA-BBB) to predict passive diffusion .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation) and block them via fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
